![molecular formula C13H19N3O2S B6005996 N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Vue d'ensemble

Description

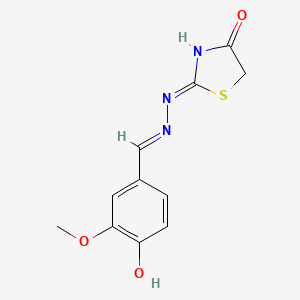

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMOT and has been studied extensively for its biological and pharmacological properties. The purpose of

Mécanisme D'action

The mechanism of action of CMOT involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. CMOT inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting NF-κB, CMOT reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.

Biochemical and Physiological Effects

Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. CMOT has been shown to suppress the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in various cell types. Additionally, CMOT has been shown to inhibit the proliferation and migration of cancer cells, including breast, prostate, and colon cancer cells. Furthermore, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CMOT in lab experiments include its potent anti-inflammatory, anti-cancer, and antimicrobial activities, as well as its ability to inhibit the NF-κB pathway. Additionally, CMOT is relatively easy to synthesize and purify, making it readily available for research purposes.

The limitations of using CMOT in lab experiments include its potential toxicity and lack of specificity. CMOT has been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential. Additionally, CMOT may inhibit other pathways besides NF-κB, which may affect its specificity.

Orientations Futures

For research on CMOT include the development of more specific analogs that target the NF-κB pathway and have reduced toxicity. Additionally, the potential use of CMOT as an antimicrobial agent should be further explored, particularly in the context of drug-resistant bacterial and fungal infections. Finally, the therapeutic potential of CMOT in other diseases, such as autoimmune disorders and neurodegenerative diseases, should be investigated.

Méthodes De Synthèse

The synthesis of CMOT involves the reaction of 2-mercaptoacetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of cyclohexylamine. The reaction is carried out under reflux conditions and yields CMOT as a yellow solid. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Applications De Recherche Scientifique

CMOT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Studies have shown that CMOT exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. Additionally, CMOT has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,18)(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHFQNJSIPILGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321333 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide | |

CAS RN |

335220-58-1 | |

| Record name | N-cyclohexyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)

![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6005919.png)

![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)

![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6005927.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6005941.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)

![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)

![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)